molecular formula C12H22 B14239469 Cyclopropane, (1-methyloctylidene)- CAS No. 445026-95-9

Cyclopropane, (1-methyloctylidene)-

Cat. No.: B14239469
CAS No.: 445026-95-9
M. Wt: 166.30 g/mol
InChI Key: XKSBLQSNQQHURW-UHFFFAOYSA-N
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Description

Cyclopropane, (1-methyloctylidene)- is a derivative of cyclopropane, a three-membered ring structure known for its significant ring strain and unique reactivity. This compound features a cyclopropane ring substituted with a (1-methyloctylidene) group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane derivatives often involves the use of carbenes or diazo compounds. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbene, which then adds to an alkene to form the cyclopropane ring . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of cyclopropane derivatives typically involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, (1-methyloctylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alkanes .

Mechanism of Action

The mechanism by which cyclopropane, (1-methyloctylidene)- exerts its effects involves the interaction of its strained ring with various molecular targets. The ring strain makes the compound highly reactive, allowing it to participate in a variety of chemical reactions. This reactivity can be harnessed in enzyme-catalyzed processes, where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropane, (1-methyloctylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

445026-95-9

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

nonan-2-ylidenecyclopropane

InChI

InChI=1S/C12H22/c1-3-4-5-6-7-8-11(2)12-9-10-12/h3-10H2,1-2H3

InChI Key

XKSBLQSNQQHURW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=C1CC1)C

Origin of Product

United States

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